molecular formula C11H25N3 B7985376 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine

Cat. No.: B7985376
M. Wt: 199.34 g/mol
InChI Key: HYHOULFBXKZEMR-LLVKDONJSA-N
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Description

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine is a complex organic compound with a unique structure that includes a piperidine ring, an aminoethyl group, and an isopropyl-methyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.

    Attachment of the Isopropyl-Methyl-Amine Moiety: This step involves the alkylation of the piperidine ring with isopropyl-methyl-amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ethylenediamine, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperidine: A structurally similar compound with a simpler structure.

    N-Isopropyl-N-methylamine: Shares the isopropyl-methyl-amine moiety but lacks the piperidine ring.

Uniqueness

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine is unique due to its combination of a piperidine ring, an aminoethyl group, and an isopropyl-methyl-amine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(3R)-1-(2-aminoethyl)-N-methyl-N-propan-2-ylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-10(2)13(3)11-5-4-7-14(9-11)8-6-12/h10-11H,4-9,12H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHOULFBXKZEMR-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)[C@@H]1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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